molecular formula C15H13BrCl2N2O3S B3627650 N-(2-bromophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

N-(2-bromophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3627650
M. Wt: 452.1 g/mol
InChI Key: HPNWKCHEGOGBDQ-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(2-bromophenyl)-2-(2,5-dichloro-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrCl2N2O3S/c1-24(22,23)20(14-8-10(17)6-7-12(14)18)9-15(21)19-13-5-3-2-4-11(13)16/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNWKCHEGOGBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1Br)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrCl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method includes the reaction of 2-bromophenylamine with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the reaction conditions required for optimal synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-bromophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms allows the compound to form strong interactions with these targets, potentially inhibiting their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
  • N-(2-bromophenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

Uniqueness

N-(2-bromophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the specific arrangement of bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, setting it apart from similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

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